molecular formula C18H15ClN2O3 B2877752 5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide CAS No. 1798620-14-0

5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide

Cat. No.: B2877752
CAS No.: 1798620-14-0
M. Wt: 342.78
InChI Key: YQXPUXPZLRXHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and a phenoxyethyl carboxamide at position 2. The oxazole ring, a five-membered aromatic structure with two heteroatoms (oxygen and nitrogen), provides a rigid scaffold for molecular interactions. The 4-chlorophenyl substituent contributes hydrophobicity, while the phenoxyethyl group introduces moderate polarity via its ether linkage, balancing solubility and membrane permeability.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-phenoxyethyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-8-6-13(7-9-14)16-12-21-18(24-16)17(22)20-10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXPUXPZLRXHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl group and the 2-phenoxyethyl group can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxazole rings.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl or oxazole rings.

    Reduction: Reduced forms of the carboxamide group, such as amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-phenoxyethyl)oxazole-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Target Compound

  • Core : Oxazole (1,3-oxazole)
  • Substituents: Position 5: 4-Chlorophenyl (hydrophobic, electron-withdrawing) Position 2: N-(2-Phenoxyethyl)carboxamide (moderate polarity, ether linkage)

Comparators

5-(4-Chloro-2-Phenoxyphenyl)-N-Cyclohexyl-1,3,4-Oxadiazole-2-Carboxamide (6f) Core: 1,3,4-Oxadiazole (more electron-deficient than oxazole). Substituents:

  • Position 5: 4-Chloro-2-phenoxyphenyl (additional phenoxy group at ortho position).
  • Position 2: N-Cyclohexylcarboxamide (highly lipophilic). Key Differences: The oxadiazole core may enhance π-π stacking in hydrophobic binding pockets. The cyclohexyl group reduces solubility compared to the phenoxyethyl in the target compound.

3-(2-Chlorophenyl)-5-Methyl-N-[2-(4-Sulfamoylphenyl)Ethyl]-1,2-Oxazole-4-Carboxamide

  • Core : 1,2-Oxazole (isoxazole; nitrogen at position 2).
  • Substituents :
  • Position 3: 2-Chlorophenyl (steric hindrance differs from 4-chloro).
  • Position 5: Methyl (electron-donating, steric bulk).
  • Position 4: N-[2-(4-Sulfamoylphenyl)ethyl]carboxamide (ionizable sulfonamide enhances solubility).

N-(1-Cyano-Pyrrolidin-3-Yl)-5-(3-(Trifluoromethyl)Phenyl)Oxazole-2-Carboxamide Core: Oxazole (same as target compound). Substituents:

  • Position 5: 3-Trifluoromethylphenyl (strong electron-withdrawing, enhances metabolic stability).
  • Position 2: N-(1-Cyano-pyrrolidin-3-yl)carboxamide (cyano group enables hydrogen bonding). Key Differences: The trifluoromethyl group increases lipophilicity and stability, while the cyano-pyrrolidinyl amide may alter pharmacokinetics.

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

  • Core : Pyrazole (different heterocycle with two adjacent nitrogens).
  • Substituents :
  • Position 5: 3-Chlorophenylsulfanyl (sulfur linkage less polar than oxygen).
  • Position 3: Trifluoromethyl (similar to ).

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6f Sulfamoyl Derivative Trifluoromethyl Derivative Pyrazole Derivative
Core Heterocycle Oxazole 1,3,4-Oxadiazole Isoxazole Oxazole Pyrazole
Aromatic Substituent 4-Chlorophenyl 4-Chloro-2-phenoxyphenyl 2-Chlorophenyl 3-Trifluoromethylphenyl 3-Chlorophenylsulfanyl
Amide Group Phenoxyethyl Cyclohexyl 2-(4-Sulfamoylphenyl)ethyl 1-Cyano-pyrrolidin-3-yl N/A (aldehyde functional group)
Polarity Moderate (ether linkage) Low (cyclohexyl) High (sulfonamide) Moderate (cyano group) Low (sulfanyl)
Lipophilicity Moderate High Moderate High (CF3 group) High (CF3, sulfanyl)
Metabolic Stability Likely moderate Moderate (oxadiazole) High (sulfonamide) High (CF3, cyano) High (CF3)

Key Structural Insights

  • Chlorophenyl Position : The target compound’s 4-chlorophenyl may optimize steric alignment compared to 2-chloro () or 3-substituted () analogs.
  • Amide Groups: Phenoxyethyl balances solubility and permeability better than cyclohexyl () but less effectively than sulfamoyl ().
  • Electron-Withdrawing Effects : Trifluoromethyl () and sulfonamide () groups enhance stability and polarity, respectively, compared to the target’s chloro and ether groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.